Cas no 1904632-26-3 ((2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide
- (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide
- 1904632-26-3
- AKOS025386240
- (2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
- F6521-8306
- (E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-2-ylprop-2-enamide
-
- インチ: 1S/C19H21NO3S/c1-23-15-6-8-17-14(12-15)4-2-10-19(17,22)13-20-18(21)9-7-16-5-3-11-24-16/h3,5-9,11-12,22H,2,4,10,13H2,1H3,(H,20,21)/b9-7+
- InChIKey: SJICJXOCRSRVLI-VQHVLOKHSA-N
- ほほえんだ: S1C=CC=C1/C=C/C(NCC1(C2C=CC(=CC=2CCC1)OC)O)=O
計算された属性
- せいみつぶんしりょう: 343.12421471g/mol
- どういたいしつりょう: 343.12421471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 86.8Ų
(2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-8306-25mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 25mg |
$109.0 | 2023-09-05 | ||
Life Chemicals | F6521-8306-2μmol |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 2μmol |
$57.0 | 2023-09-05 | ||
Life Chemicals | F6521-8306-20μmol |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 20μmol |
$79.0 | 2023-09-05 | ||
Life Chemicals | F6521-8306-10mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F6521-8306-30mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 30mg |
$119.0 | 2023-09-05 | ||
Life Chemicals | F6521-8306-75mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 75mg |
$208.0 | 2023-09-05 | ||
Life Chemicals | F6521-8306-100mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 100mg |
$248.0 | 2023-09-05 | ||
Life Chemicals | F6521-8306-5μmol |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F6521-8306-2mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F6521-8306-20mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 20mg |
$99.0 | 2023-09-05 |
(2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 関連文献
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(2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamideに関する追加情報
Introduction to (2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide and Its Significance in Modern Chemical Biology
CAS No. 1904632-26-3 refers to a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide, represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. The intricate scaffold of this molecule, featuring a combination of naphthalene and thiophene rings, makes it a promising candidate for further investigation in drug discovery and molecular medicine.
The naphthalene core of the compound is particularly noteworthy due to its ability to modulate biological pathways through its aromatic system. Specifically, the presence of a hydroxyl group at the 1-position and a methoxy group at the 6-position introduces polar functionalities that can enhance interactions with biological targets. This structural feature has been explored in various research studies aiming to develop molecules with enhanced binding affinity and selectivity. The tetrahydronaphthalene moiety further contributes to the three-dimensional shape of the molecule, which is critical for optimizing pharmacokinetic properties such as solubility and metabolic stability.
The amide functionality at the 2-position of the prop-2-enamide group provides another layer of complexity that can be exploited for bioactivity. Amides are well-known for their role in drug design due to their ability to form hydrogen bonds with biological targets, thereby increasing binding affinity. In this context, the amide group in (2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide is positioned in a manner that allows for optimal interactions with protein receptors or enzymes. This has led to interest in using this compound as a starting point for developing inhibitors or modulators of specific biological processes.
The thiophene ring at the 3-position adds another dimension to the molecular structure. Thiophenes are heterocyclic compounds that have been widely studied for their bioactivity in various therapeutic areas. They are known for their ability to interact with biological targets through multiple mechanisms, including hydrophobic interactions and π-stacking. The presence of thiophene in this compound not only enhances its structural diversity but also opens up possibilities for exploring new pharmacological pathways. Recent studies have shown that thiophene derivatives can exhibit significant activity against a range of diseases, including cancer and infectious diseases.
One of the most compelling aspects of CAS No. 1904632-26-3 is its potential as a lead compound for drug development. The combination of functional groups on its naphthalene and thiophene scaffolds makes it a versatile molecule that can be modified further to improve its bioactivity and pharmacokinetic properties. Researchers have been particularly interested in exploring its potential as an anti-inflammatory agent, given the known roles of naphthalene derivatives in modulating inflammatory pathways. Additionally, its structural features suggest that it could be effective against other diseases such as neurodegenerative disorders and cardiovascular diseases.
In recent years, there has been growing interest in using computational methods to predict the bioactivity of molecules like (2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide. Advances in machine learning and artificial intelligence have enabled researchers to rapidly screen large libraries of compounds for potential bioactivity without the need for extensive experimental testing. These computational approaches have been particularly valuable in identifying novel scaffolds and functional groups that could enhance drug efficacy. The use of these methods has already led to several promising candidates being advanced into preclinical studies.
The synthesis of complex molecules like this one represents another area where significant progress has been made. Modern synthetic techniques have made it possible to construct intricate molecular structures with high precision and yield. This has opened up new possibilities for developing molecules with tailored properties that can be optimized for specific therapeutic applications. The synthesis of CAS No. 1904632-26-3, for example, involves multiple steps that require careful optimization to ensure high purity and yield. These synthetic challenges have driven innovation in synthetic chemistry and have led to the development of new methodologies that could be applied to other complex molecules.
The biological evaluation of this compound has also seen considerable progress recently. Researchers have been using various experimental techniques to assess its bioactivity against different biological targets. These studies have provided valuable insights into how structural modifications can influence bioactivity and have helped identify key functional groups that contribute to potency and selectivity. For instance, studies have shown that small changes in the position or type of functional groups can significantly alter the biological activity of the molecule.
One particularly interesting finding from recent research is the ability of this compound to modulate certain signaling pathways involved in disease progression. Specifically, studies have indicated that it may interfere with pathways associated with inflammation and cell proliferation, making it a potential candidate for treating conditions such as arthritis and cancer. These findings are particularly promising given the growing understanding of how dysregulation of these pathways contributes to disease development.
The potential therapeutic applications of (2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-y l)prop -2 -enamide extend beyond inflammation and cell proliferation. Preliminary studies suggest that it may also have effects on other biological processes such as neurotransmitter release and enzyme activity. These broader applications make it an attractive candidate for further investigation across multiple therapeutic areas.
In conclusion, CAS No. 1904632 -26 -3 represents a significant advancement in chemical biology research due to its unique structural features and potential bioactivity . The combination
1904632-26-3 ((2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide) 関連製品
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